methyl 4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]benzoate
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Overview
Description
METHYL 4-[((E)-2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL]BENZOYL}HYDRAZONO)METHYL]BENZOATE is a complex organic compound that features a combination of isoquinoline and benzoyl hydrazone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[((E)-2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL]BENZOYL}HYDRAZONO)METHYL]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline derivative, followed by the introduction of the benzoyl hydrazone group. The final step involves esterification to form the methyl ester. Common reagents used in these reactions include hydrazine, benzoyl chloride, and methanol, under conditions such as reflux and catalytic amounts of acid or base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[((E)-2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL]BENZOYL}HYDRAZONO)METHYL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions for substitution reactions vary, but often involve the use of catalysts such as palladium on carbon (Pd/C) or Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or hydrazines.
Scientific Research Applications
METHYL 4-[((E)-2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL]BENZOYL}HYDRAZONO)METHYL]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 4-[((E)-2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL]BENZOYL}HYDRAZONO)METHYL]BENZOATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in oxidative stress pathways or modulate signaling pathways related to inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-[((E)-2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL]BENZOYL}HYDRAZONO)METHYL]BENZOATE: shares structural similarities with other isoquinoline derivatives and benzoyl hydrazones.
Isoquinoline derivatives: Compounds such as berberine and papaverine, which are known for their pharmacological activities.
Benzoyl hydrazones: Compounds like benzoyl hydrazine, which are used in various chemical and biological applications.
Uniqueness
The uniqueness of METHYL 4-[((E)-2-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLMETHYL]BENZOYL}HYDRAZONO)METHYL]BENZOATE lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C26H25N3O3 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
methyl 4-[(E)-[[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C26H25N3O3/c1-32-26(31)23-12-6-19(7-13-23)16-27-28-25(30)22-10-8-20(9-11-22)17-29-15-14-21-4-2-3-5-24(21)18-29/h2-13,16H,14-15,17-18H2,1H3,(H,28,30)/b27-16+ |
InChI Key |
VMESWQXRGYWECL-JVWAILMASA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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